3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid is an organic compound with the chemical formula C9H7F3O4S. It is characterized by the presence of a trifluoroethanesulfonyl group attached to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid typically involves the reaction of benzoic acid derivatives with trifluoroethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at low temperatures to control the reactivity of the trifluoroethanesulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation Reactions: Oxidation of the benzoic acid moiety can lead to the formation of carboxylate or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed, usually in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzoic acid derivatives, while reduction reactions may produce alcohols or aldehydes .
Scientific Research Applications
3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-Trifluoroethyl)benzoic acid: Similar structure but lacks the sulfonyl group.
3-(2,2,2-Trifluoroethanesulfonyl)phenol: Similar structure but with a phenol group instead of a carboxylic acid.
3-(2,2,2-Trifluoroethanesulfonyl)aniline: Similar structure but with an aniline group instead of a carboxylic acid.
Uniqueness
3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid is unique due to the presence of both the trifluoroethanesulfonyl and benzoic acid moieties. This combination imparts distinct chemical properties, such as increased electrophilicity and potential for diverse chemical reactivity. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethylsulfonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c10-9(11,12)5-17(15,16)7-3-1-2-6(4-7)8(13)14/h1-4H,5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNQKSDXFYJKOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CC(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.